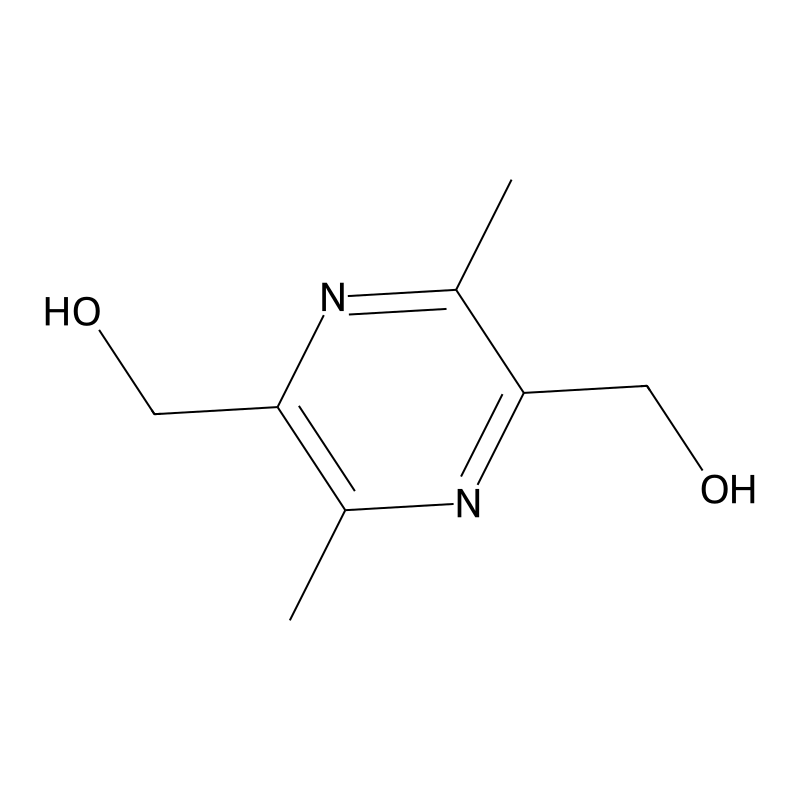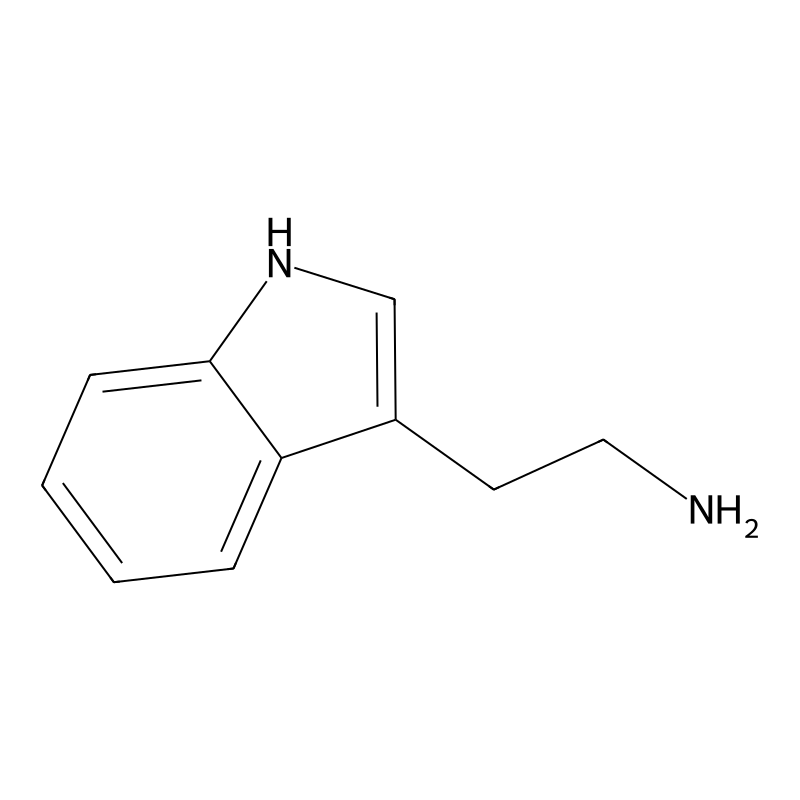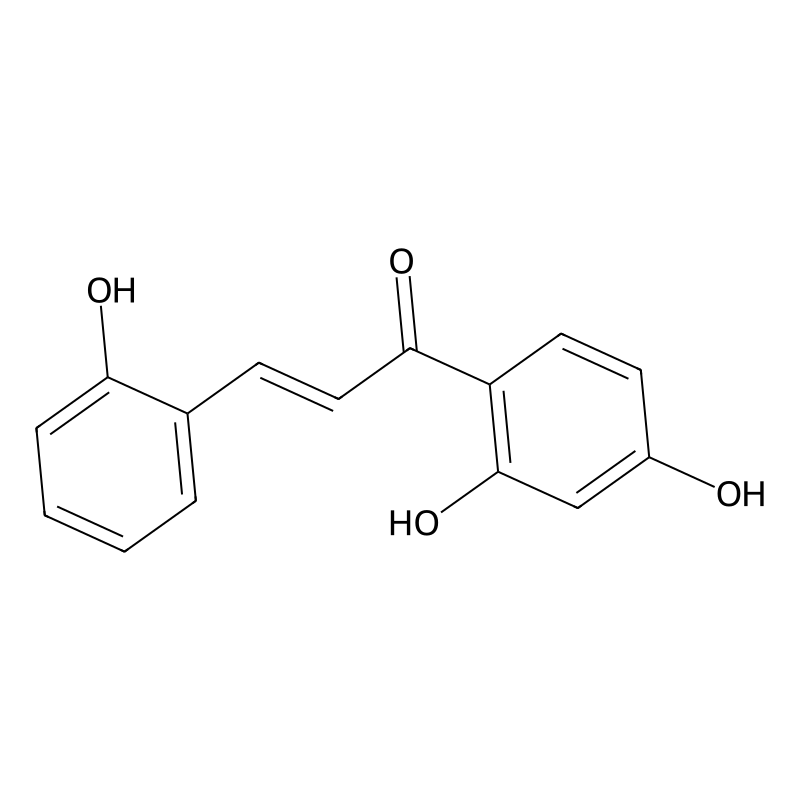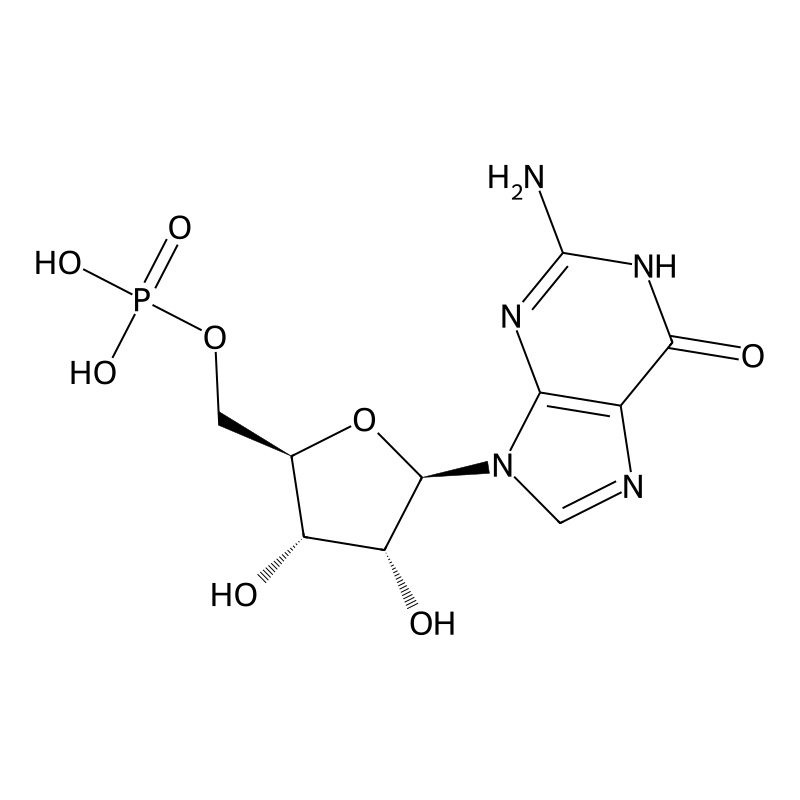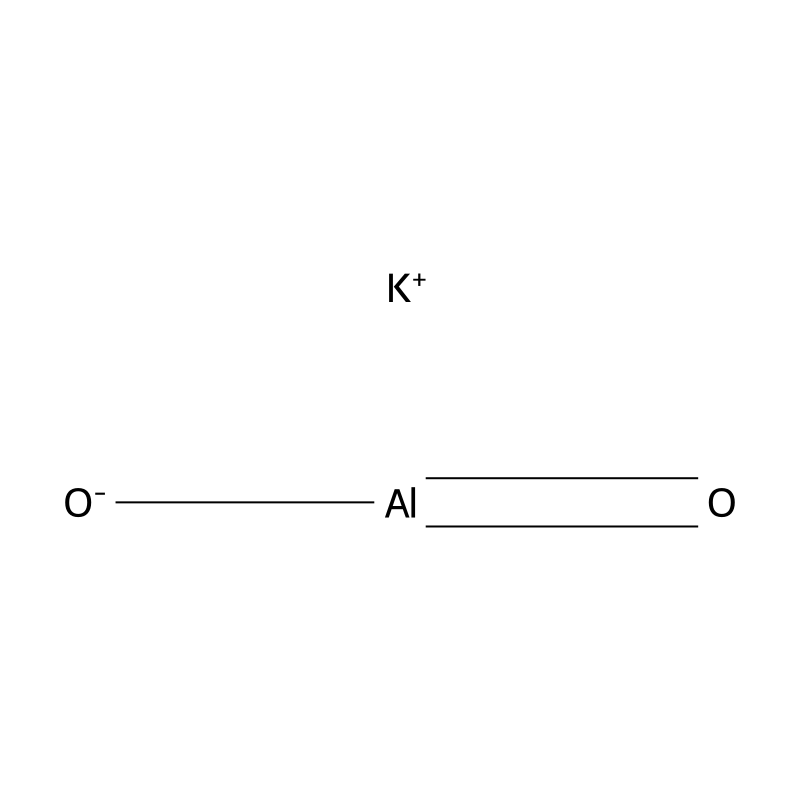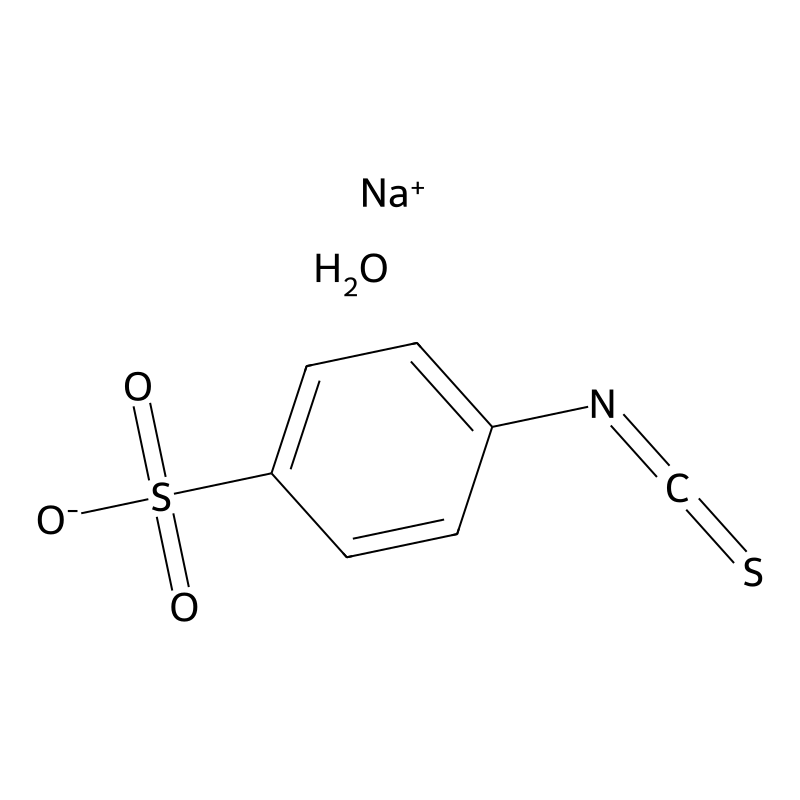1-Palmitoyl-sn-glycero-3-phosphocholine
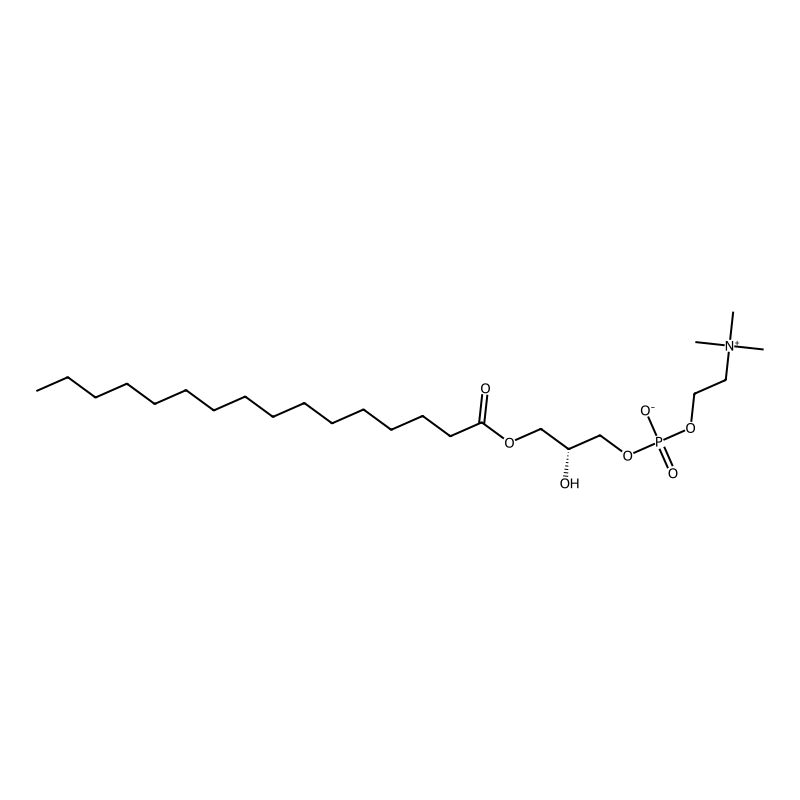
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Substrate for Lysophosphatidylcholine Acyltransferases (LPCATs)
1-LPC serves as a valuable substrate for studying and characterizing enzymes called lysophosphatidylcholine acyltransferases (LPCATs). These enzymes play a crucial role in cellular processes like membrane remodeling and phospholipid biosynthesis. By utilizing 1-LPC as a substrate in enzymatic assays, researchers can identify, differentiate, and characterize various LPCAT isoforms based on their ability to modify the molecule [2]. This information helps in understanding the specific functions of different LPCATs within cells. ()
Further Reading:
- You can find more details on LPCATs and their role in phospholipid metabolism in various scientific publications. A good starting point would be scholarly databases or scientific review articles on phospholipid biosynthesis.
While the above is the primary application of 1-LPC in research, there are ongoing investigations into its potential roles in other areas:
Other Potential Research Areas
- Studies suggest that 1-LPC might influence immune function. Research using mouse models of sepsis indicates that administration of 1-LPC can enhance neutrophil function, which contributes to bacterial clearance and improved survival [5]. However, more research is needed to understand the specific mechanisms and therapeutic potential of 1-LPC in this context. ()
1-Palmitoyl-sn-glycero-3-phosphocholine is a phospholipid that plays a crucial role in cellular membranes. It consists of a glycerol backbone esterified to palmitic acid at the first position, a phosphate group, and a choline moiety. Its molecular formula is C24H50NO7P, and it is classified as a lysophosphatidylcholine due to its structure. This compound is significant in various biological processes, including cell signaling and membrane dynamics, and serves as a metabolite in mice .
- Hydrolysis: The compound can be hydrolyzed by phospholipases, particularly phospholipase A2, leading to the release of palmitic acid and the formation of lysophosphatidylcholine .
- Oxidation: Under oxidative stress, the double bonds in the acyl chains may be oxidized, affecting membrane integrity and function .
- Transesterification: This reaction can occur with alcohols or other nucleophiles, modifying the acyl chain composition.
1-Palmitoyl-sn-glycero-3-phosphocholine exhibits various biological activities:
- Cell Membrane Structure: It contributes to the structural integrity of cell membranes, influencing fluidity and permeability.
- Signal Transduction: This compound plays a role in cell signaling pathways, particularly those involving lipid mediators.
- Metabolic Role: It serves as a substrate for further metabolism into other bioactive lipids, affecting cellular responses to stimuli.
1-Palmitoyl-sn-glycero-3-phosphocholine can be synthesized through several methods:
- Chemical Synthesis: This involves the stepwise assembly of the glycerol backbone with palmitic acid and subsequent phosphorylation followed by choline addition.
- Enzymatic Synthesis: Enzymes such as acyltransferases can catalyze the formation of this phospholipid from simpler precursors in biological systems.
- Lipid Extraction: Isolation from natural sources like egg yolk or soybeans is also common, where it is found as part of complex lipid mixtures.
1-Palmitoyl-sn-glycero-3-phosphocholine has several applications:
- Biotechnology: Used in liposome formulation for drug delivery systems due to its biocompatibility.
- Pharmaceuticals: Acts as a model compound for studying membrane interactions and drug-lipid interactions.
- Research: Utilized in studies focusing on membrane dynamics and lipid metabolism.
Interaction studies involving 1-Palmitoyl-sn-glycero-3-phosphocholine have revealed its role in:
- Membrane Protein Functionality: It affects the activity and stability of membrane proteins through lipid-protein interactions.
- Drug Interactions: The compound influences how drugs interact with cellular membranes, impacting absorption and efficacy.
- Cell Signaling Pathways: It participates in modulating various signaling pathways by altering membrane properties.
Several compounds share structural similarities with 1-Palmitoyl-sn-glycero-3-phosphocholine. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Oleoyl-sn-glycero-3-phosphocholine | Contains oleic acid at position 1 | More unsaturated fatty acid chain affecting fluidity |
| 1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine | Hydroxy group at position 2 | Enhances interaction with proteins due to hydroxyl group |
| Phosphatidylcholine | Contains two acyl chains | More complex structure with diverse biological roles |
1-Palmitoyl-sn-glycero-3-phosphocholine is unique due to its specific fatty acid composition and its role as a precursor for various bioactive lipids. Its distinct properties make it an essential component in both biological research and practical applications.
